2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(3-isopropylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]sulfanyl-N-(3-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-13(2)16-6-5-7-17(11-16)23-18(26)12-27-20-19(21-8-9-22-20)25-15(4)10-14(3)24-25/h5-11,13H,12H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPCRXCXDURECI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CN=C2SCC(=O)NC3=CC=CC(=C3)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(3-isopropylphenyl)acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound consists of a pyrazole ring, a pyrazine moiety, and an isopropylphenyl acetamide group, which contribute to its biological activity.
Synthesis
The synthesis of 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(3-isopropylphenyl)acetamide involves several steps:
- Formation of Pyrazole and Pyrazine Rings : The initial step includes the condensation of appropriate hydrazones to form the pyrazole ring.
- Thioether Formation : The introduction of a thioether linkage is achieved through nucleophilic substitution reactions.
- Acetamide Formation : Finally, the acetamide group is introduced via acylation reactions.
Anticancer Activity
Recent studies have demonstrated that compounds containing pyrazole and pyrazine moieties exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines, showing promising cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.4 | Apoptosis induction |
| MCF-7 (Breast) | 12.8 | G2/M phase arrest |
| A549 (Lung) | 18.6 | Caspase activation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- In vitro Antimicrobial Tests : It exhibited significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antimalarial Activity
In addition to anticancer and antimicrobial activities, preliminary studies suggest potential antimalarial effects:
- In vivo Studies : In murine models infected with Plasmodium yoelii, treatment with the compound resulted in reduced parasitemia and increased survival rates compared to controls.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death.
- Modulation of Signaling Pathways : Interaction with various cellular signaling pathways that regulate apoptosis.
Case Studies
Several case studies highlight the efficacy of this compound in different biological contexts:
-
Case Study on Cancer Cell Lines :
- A study reported that treatment with 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(3-isopropylphenyl)acetamide led to a significant decrease in viability in breast cancer cells after 48 hours.
-
Case Study on Antimicrobial Efficacy :
- A clinical isolate of Staphylococcus aureus was tested against the compound, demonstrating a notable reduction in bacterial load in vitro.
Q & A
Q. What are the optimal synthetic routes for 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(3-isopropylphenyl)acetamide, and how can reaction yields be improved?
Methodological Answer: Focus on multi-step synthesis involving nucleophilic substitution and thioether formation. Use precursors like 3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-amine and N-(3-isopropylphenyl)chloroacetamide. Optimize reaction conditions (solvent polarity, temperature, catalyst) via Design of Experiments (DoE) to maximize yield. Monitor intermediates via HPLC and confirm purity via NMR .
Q. How can the structural identity of this compound be validated to ensure synthetic accuracy?
Methodological Answer: Employ single-crystal X-ray diffraction for absolute configuration confirmation, supplemented by FT-IR for functional group analysis (e.g., thioether C–S stretch at ~650 cm⁻¹). Cross-validate with ¹H/¹³C NMR, focusing on pyrazolyl proton shifts (δ 6.2–6.8 ppm) and isopropyl group splitting patterns .
Q. What preliminary assays are recommended to evaluate its bioactivity in medicinal chemistry research?
Methodological Answer: Screen for antimicrobial activity using broth microdilution (MIC assays) against Gram-positive/negative bacteria. For antiparasitic potential (e.g., antimalarial), use Plasmodium falciparum culture models. Include cytotoxicity assays (e.g., MTT on HEK293 cells) to assess selectivity .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and interaction with biological targets?
Methodological Answer: Perform density functional theory (DFT) calculations to map electron density distribution, identifying nucleophilic/electrophilic sites. Dock the compound into protein active sites (e.g., Plasmodium dihydroorotate dehydrogenase) using AutoDock Vina. Validate predictions with mutagenesis studies .
Q. What mechanistic insights explain its inhibitory effects in enzyme assays, and how can off-target interactions be minimized?
Methodological Answer: Use stopped-flow kinetics to measure enzyme inhibition constants (Ki). Employ surface plasmon resonance (SPR) to quantify binding affinity. Introduce structural analogs to identify critical substituents (e.g., pyrazinyl-thioether vs. sulfonyl) and reduce off-target binding via steric hindrance .
Q. How should conflicting data on its biological efficacy across studies be resolved?
Methodological Answer: Replicate assays under standardized conditions (e.g., pH, temperature, cell line). Compare with structurally related compounds (e.g., pyrazole-pyrazine hybrids) to isolate activity contributors. Use meta-analysis to identify confounding variables like solvent effects or assay sensitivity thresholds .
Q. What strategies address solubility challenges in in vivo studies due to its hydrophobic moieties?
Methodological Answer: Calculate logP values (e.g., using ChemAxon) to quantify hydrophobicity. Develop co-solvent systems (PEG-400/water) or formulate as nanoparticles via solvent evaporation. Test bioavailability via pharmacokinetic profiling (Cmax, AUC) in rodent models .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
Methodological Answer: Synthesize analogs with modified pyrazole (e.g., cyclopropyl substitution) or acetamide groups. Use 3D-QSAR (CoMFA/CoMSIA) to correlate structural features with activity. Prioritize derivatives showing >10-fold potency improvements in dose-response assays .
Q. What validation methods ensure reproducibility in its reported proteomics applications?
Methodological Answer: Use SILAC (stable isotope labeling) in proteomic workflows to quantify protein binding. Validate hits with orthogonal methods like Western blot or ITC (isothermal titration calorimetry). Include negative controls (e.g., scrambled compound) to exclude non-specific interactions .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Methodological Answer: Conduct accelerated stability studies (25°C/60% RH, 40°C/75% RH) with HPLC monitoring. Identify degradation products via LC-MS. Adjust buffer systems (e.g., phosphate vs. Tris) to maintain integrity during biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
